3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine class. This compound is characterized by its unique bicyclic structure, which incorporates both an imidazole and a pyridine ring. It is recognized for its potential applications in medicinal chemistry, particularly due to its structural similarity to purines, which are vital components of nucleic acids. The compound has a molecular formula of and a CAS number of 1803605-87-9 .
The synthesis of 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-3-nitropyridine with substituted primary amines, followed by reduction and cyclization processes. This method allows for the formation of the desired imidazo[4,5-b]pyridine scaffold efficiently.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes. For instance, water and isopropanol have been used as solvents to minimize waste during the synthesis process . Additionally, solid support catalysts can enhance yields while reducing reaction times.
The molecular structure of 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride features a fused imidazole and pyridine ring system with a carboxylic acid functional group at the 5-position. The compound exhibits chirality due to the presence of the methyl group at the 3-position.
The compound can undergo various chemical reactions typical for heterocycles, including electrophilic substitutions and nucleophilic additions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
For instance, reactions involving the functionalization of the carboxylic acid group can lead to esters or amides that may exhibit different pharmacological profiles. The compound's reactivity is largely influenced by the electron-rich nature of the imidazole ring.
The mechanism of action for 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Its structural similarity to purines suggests potential roles in nucleic acid interactions.
Research indicates that compounds within this class may act as agonists or antagonists at various receptors, influencing cellular responses related to neurotransmission or metabolic pathways.
3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride has several applications in scientific research:
The 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride (CAS 1803605-87-9, MW 213.62 g/mol) represents a pharmaceutically privileged heterocyclic scaffold. Its core structure combines a methylated imidazole fused to a pyridine ring, with a carboxylic acid group at the 5-position stabilized as a hydrochloride salt for enhanced solubility [1] [4]. This specific substitution pattern enables dual functionality: the carboxylic acid serves as a hydrogen bond donor/acceptor for target engagement, while the methylated nitrogen enhances metabolic stability by blocking undesirable oxidative pathways [4] [7]. Commercial availability (purity ≥95%) facilitates rapid analog synthesis, positioning it as a key building block in lead optimization campaigns [1] [7].
Recent studies highlight two primary therapeutic applications:
Table 1: Structure-Activity Relationship of Key Derivatives
R1 Substituent | R2 Substituent | Biological Target | Potency | Molecular Feature |
---|---|---|---|---|
OiPr | CH₃ | Mitochondrial uncoupler | 95% OCR activity | Enhanced lipophilicity |
OiPr | CH₂OH | TrkA kinase | 0.50 nM IC₅₀ | Hydrogen bond donor |
Cyclopropyl | CH₃ | TrkA kinase | 0.24 nM IC₅₀ | Steric bulk |
CF₃ (SHS206) | - | Mitochondrial uncoupler | Sub-µM OCR | Electron-withdrawing group |
The scaffold emerged from systematic optimization of bicyclic heterocycles addressing limitations of early metabolic modulators. Initial work on mitochondrial uncouplers like BAM15 revealed poor aqueous solubility and short half-lives (t₁/₂ = 1.7 h). Strategic scaffold hopping replaced the furazan ring with methyl-imidazole, improving PK properties while retaining protonophoric activity [3]. Concurrently, kinase inhibitor programs exploited the scaffold's ability to mimic purine geometry. By fusing imidazo[4,5-b]pyridine to aminopyrazoles, researchers achieved Type II kinase inhibition through DFG-out binding, as confirmed by TrkA co-crystallography [5].
Synthetic accessibility drove adoption: 3-nitro-2,6-dichloropyridine serves as a common precursor, undergoing sequential nucleophilic substitutions followed by nitro reduction and cyclization with formamidine acetate (60-70% yield) [5]. Commercial catalog listings (2018-present) reflect scaled availability, with key suppliers including Enamine (Catalog: ENA448968145) and Arctom Scientific (Catalog: EN300-208866) [1] [7]. The hydrochloride salt form dominates inventories due to superior crystallinity and stability under ambient storage (RT, powder) [1] [4].
Table 2: Developmental Timeline of Key Derivatives
Year | Compound | Therapeutic Area | Innovation | Source |
---|---|---|---|---|
Pre-2018 | BAM15 | Obesity | Furazan-based uncoupler | [3] |
2020 | SHM115 | MASH | Pyrazine-pyridine hybrid | [3] |
2022 | SHS4121705 | Diabetes | Hydroxy-pyrazine analog (t₁/₂=5.7h) | [3] |
2024 | SHS206 | MASH | Trifluoromethyl-imidazole | [3] |
2012 | 2d | Oncology | TrkA inhibitor (IC₅₀=0.5nM) | [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: